molecular formula C10H11NO5 B14808815 5-Cyclopropoxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid

5-Cyclopropoxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid

Cat. No.: B14808815
M. Wt: 225.20 g/mol
InChI Key: PVWULYGWUZWOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropoxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopropoxy group, a nitro group, and a carboxylic acid group attached to a cyclohexa-1,3-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of a cyclohexa-1,3-diene derivative, followed by the introduction of the cyclopropoxy group and the carboxylic acid group through subsequent reactions. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-Cyclopropoxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or as a precursor for pharmaceuticals.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo redox reactions, while the cyclopropoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropoxy-6-isopropyl-1-nitrocyclohexa-1,3-diene: This compound has a similar structure but with an isopropyl group instead of a carboxylic acid group.

    5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid: This compound has hydroxyl groups instead of the nitro and cyclopropoxy groups.

Uniqueness

5-Cyclopropoxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group allows for redox activity, while the cyclopropoxy group provides steric hindrance and the carboxylic acid group offers opportunities for hydrogen bonding and ionic interactions.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

5-cyclopropyloxy-6-nitrocyclohexa-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C10H11NO5/c12-10(13)7-2-1-3-8(9(7)11(14)15)16-6-4-5-6/h1-3,6,8-9H,4-5H2,(H,12,13)

InChI Key

PVWULYGWUZWOAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2C=CC=C(C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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